molecular formula C7H11NOS B11918923 3-Thia-1-azaspiro[4.4]nonan-2-one CAS No. 139518-52-8

3-Thia-1-azaspiro[4.4]nonan-2-one

Cat. No.: B11918923
CAS No.: 139518-52-8
M. Wt: 157.24 g/mol
InChI Key: XNAYDLTYZVUTKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Thia-1-azaspiro[44]nonan-2-one is a heterocyclic compound that features a spirocyclic structure, incorporating both sulfur and nitrogen atoms within its ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Thia-1-azaspiro[4.4]nonan-2-one can be achieved through several methods. One common approach involves the [3+2] cycloaddition reaction of nitrile imines with arylidenethiohydantoins. This reaction typically proceeds under mild conditions and yields the desired spirocyclic product in moderate to good yields . Another method involves the interaction between 4-(2-cyclodenehydrazinyl)quinolin-2(1H)-one and thioglycolic acid, catalyzed by thioglycolic acid, to produce spiro-thiazolidinone derivatives .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the scalability of the aforementioned synthetic routes suggests that these methods could be adapted for large-scale production. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, would be essential for efficient industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

3-Thia-1-azaspiro[4.4]nonan-2-one undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The nitrogen atom can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, alcohol derivatives, and substituted spirocyclic compounds, depending on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism by which 3-Thia-1-azaspiro[4.4]nonan-2-one exerts its effects involves the inhibition of epidermal growth factor receptor (EGFR) and BRAF V600E, both of which are critical targets in cancer therapy. The compound increases apoptotic markers such as caspase-3 and caspase-8 while decreasing antiapoptotic Bcl2 levels, leading to the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Thia-1-azaspiro[4.4]nonan-2-one is unique due to its specific combination of sulfur and nitrogen atoms within the spirocyclic framework, which imparts distinct chemical reactivity and biological activity. Its dual inhibitory action on EGFR and BRAF V600E further distinguishes it from other similar compounds, making it a promising candidate for anticancer research.

Biological Activity

3-Thia-1-azaspiro[4.4]nonan-2-one is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. Its spirocyclic framework, which incorporates both sulfur and nitrogen atoms, provides a basis for various pharmacological applications, particularly in oncology and antiviral therapies.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a spirocyclic arrangement, which contributes to its biological activity. The presence of the thia (sulfur-containing) group enhances its reactivity and interaction with biological targets.

The primary mechanism by which this compound exerts its biological effects involves the inhibition of key signaling pathways associated with cancer progression. Specifically, it acts as a dual inhibitor of the epidermal growth factor receptor (EGFR) and BRAF V600E, both critical targets in cancer therapy. This inhibition leads to:

  • Increased Apoptosis : The compound enhances apoptotic markers such as caspase-3 and caspase-8 while reducing levels of the anti-apoptotic protein Bcl2, promoting cell death in cancer cells .
  • Antiproliferative Effects : Studies have demonstrated significant antiproliferative activity against various cancer cell lines, indicating its potential as an anticancer agent .

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

Activity Description
Anticancer Dual inhibition of EGFR and BRAF V600E; induces apoptosis in cancer cells .
Antiviral Potential activity against viruses, with ongoing research into its efficacy .
Antitubercular In vitro studies suggest effectiveness against tuberculosis pathogens .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Cancer Cell Lines : Research demonstrated that this compound effectively inhibited the growth of various cancer cell lines, including those resistant to conventional therapies. The mechanism involved the downregulation of survival pathways and upregulation of apoptotic processes .
  • Antiviral Activity : In a study focusing on antiviral properties, derivatives of this compound were shown to exhibit inhibitory effects against human coronavirus strains, with some analogs achieving low micromolar EC50 values . This suggests potential applications in treating viral infections.
  • Antitubercular Properties : A series of derivatives based on the core structure were synthesized and evaluated for their antitubercular activity, showing promising results in inhibiting Mycobacterium tuberculosis .

Comparative Analysis with Similar Compounds

This compound shares structural similarities with other spirocyclic compounds but is distinguished by its specific dual inhibitory action on EGFR and BRAF V600E.

Compound Activity Uniqueness
Thioxo-tetraazaspiro[4.4]nonenones AnticancerLacks dual inhibition properties
1-Thia-4-azaspiro[4.4/5]alkan-3-ones AntiviralVariations in ring size affect biological activity

Properties

CAS No.

139518-52-8

Molecular Formula

C7H11NOS

Molecular Weight

157.24 g/mol

IUPAC Name

3-thia-1-azaspiro[4.4]nonan-2-one

InChI

InChI=1S/C7H11NOS/c9-6-8-7(5-10-6)3-1-2-4-7/h1-5H2,(H,8,9)

InChI Key

XNAYDLTYZVUTKA-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(C1)CSC(=O)N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.